1-(But-3-EN-1-YL)-1H-indol-5-amine
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Overview
Description
1-(But-3-EN-1-YL)-1H-indol-5-amine is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core with a but-3-en-1-yl group attached to the nitrogen atom and an amine group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-EN-1-YL)-1H-indol-5-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the corresponding formyl derivative.
Reduction: The aldehyde group is reduced using sodium borohydride (NaBH4) in methanol to obtain the corresponding alcohol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formylation: Introduction of a formyl group into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-EN-1-YL)-1H-indol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines or alcohols.
Scientific Research Applications
1-(But-3-EN-1-YL)-1H-indol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(But-3-EN-1-YL)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease processes.
Signal Transduction: Modulating signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A similar compound with a but-1-en-3-yn-1-yl group and tert-butyl(dimethyl)silyl protection.
Carbonic acid, but-3-en-1-yl pentyl ester: Another compound with a but-3-en-1-yl group but different functional groups.
Uniqueness
1-(But-3-EN-1-YL)-1H-indol-5-amine is unique due to its specific indole core structure with a but-3-en-1-yl group and an amine group at the 5-position. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-but-3-enylindol-5-amine |
InChI |
InChI=1S/C12H14N2/c1-2-3-7-14-8-6-10-9-11(13)4-5-12(10)14/h2,4-6,8-9H,1,3,7,13H2 |
InChI Key |
KRPRRTSCGUHYTD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1C=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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